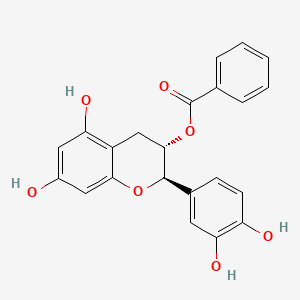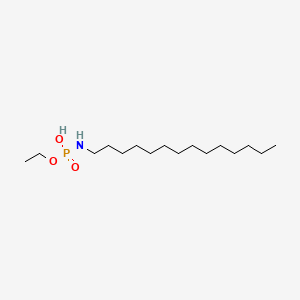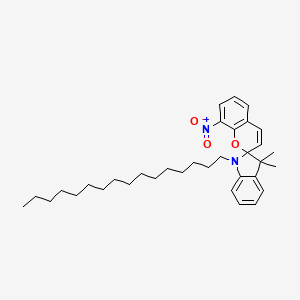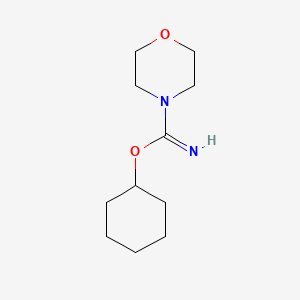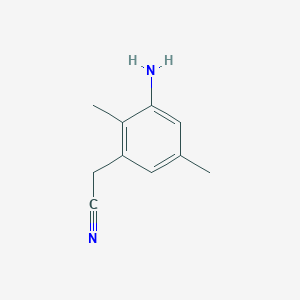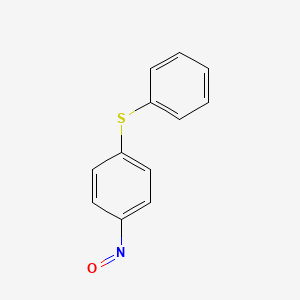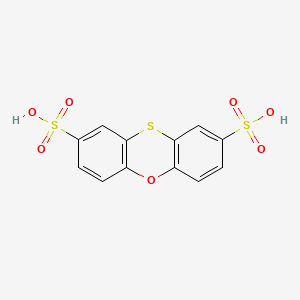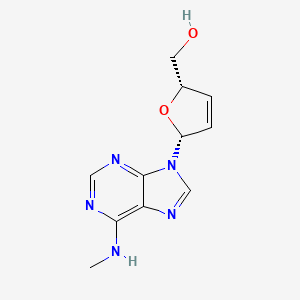
N-Methyl-2',3'-didehydro-2',3'-dideoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine is a synthetic nucleoside analog that has garnered significant attention due to its potential applications in antiviral therapies, particularly in the treatment of human immunodeficiency virus (HIV). This compound is structurally related to naturally occurring nucleosides but has been chemically modified to enhance its biological activity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine typically involves the transformation of ribonucleosides into their 2’,3’-didehydro-2’,3’-dideoxy derivatives. One common method includes the radical deoxygenation of xanthate using environmentally friendly and low-cost reagents. Bromoethane or 3-bromopropanenitrile is used as the alkylating agent to prepare the ribonucleoside 2’,3’-bisxanthates. In the subsequent radical deoxygenation reaction, tris(trimethylsilyl)silane and 1,1’-azobis(cyclohexanecarbonitrile) are used to replace hazardous reagents .
Industrial Production Methods
Industrial production of N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine involves similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often incorporating automated systems for precise control of reaction conditions. The use of enzymes, such as adenosine deaminase, can also be employed to transform 2’,3’-dideoxyadenosine into its desired derivatives with high efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside’s functional groups, potentially altering its biological activity.
Reduction: Reduction reactions can be used to convert the compound into different analogs with varying properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of nucleosides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into cellular processes.
Wirkmechanismus
N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine exerts its effects by inhibiting the reverse transcriptase enzyme of HIV. This enzyme is crucial for the replication of the virus’s genetic material. The compound mimics natural nucleosides and gets incorporated into the viral DNA during replication. due to its modified structure, it terminates the DNA chain elongation, effectively halting viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Stavudine (2’,3’-didehydro-3’-deoxythymidine): Another nucleoside analog used in HIV treatment.
Zalcitabine (2’,3’-dideoxycytidine): A similar compound with antiviral properties.
Didanosine (2’,3’-dideoxyinosine): Used in combination therapies for HIV.
Uniqueness
N-Methyl-2’,3’-didehydro-2’,3’-dideoxyadenosine is unique due to its specific modifications, which enhance its stability and efficacy compared to other nucleoside analogs. Its ability to inhibit reverse transcriptase with high specificity makes it a valuable tool in antiviral research and therapy .
Eigenschaften
CAS-Nummer |
117723-57-6 |
|---|---|
Molekularformel |
C11H13N5O2 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
[(2S,5R)-5-[6-(methylamino)purin-9-yl]-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C11H13N5O2/c1-12-10-9-11(14-5-13-10)16(6-15-9)8-3-2-7(4-17)18-8/h2-3,5-8,17H,4H2,1H3,(H,12,13,14)/t7-,8+/m0/s1 |
InChI-Schlüssel |
PTVIQIRZWYHMSO-JGVFFNPUSA-N |
Isomerische SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C=C[C@H](O3)CO |
Kanonische SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C=CC(O3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



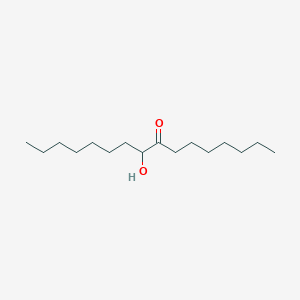
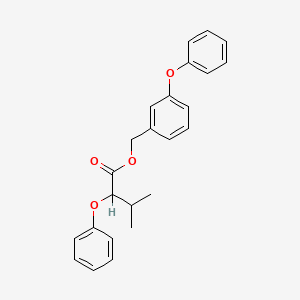
![4-[(4-Methoxyphenyl)methyl]-5-methylbenzene-1,2-diol](/img/structure/B12802798.png)
